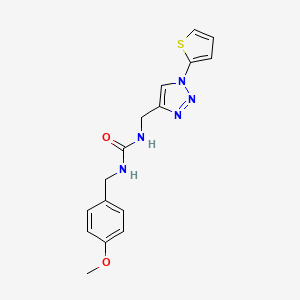

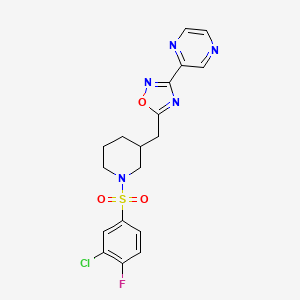

![molecular formula C6H5N3O B2690921 [1,2,4]Triazolo[1,5-a]pyridin-8-ol CAS No. 86467-41-6](/img/structure/B2690921.png)

[1,2,4]Triazolo[1,5-a]pyridin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1,2,4]Triazolo[1,5-a]pyridin-8-ol” is a synthetic compound with the CAS Number: 86467-41-6 . It has a molecular weight of 135.13 and its IUPAC name is [1,2,4]triazolo[1,5-a]pyridin-8-ol . This compound is part of an important class of non-naturally occurring small molecules that have aroused the interest of researchers .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-8-ol and its analogs has been a subject of interest in various research studies . For instance, one study discussed the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidines . Another study focused on the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives against gastric cancer cells .

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyridin-8-ol is represented by the linear formula C6H5N3O . The InChI code for this compound is 1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1,3-4H,2H2 .

Physical And Chemical Properties Analysis

[1,2,4]Triazolo[1,5-a]pyridin-8-ol is a solid substance at room temperature .

Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis

The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Anticancer Agents

[1,2,4]Triazolo [1,5- a ]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo [1,5- a ]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The most active compound, H12, might be a valuable hit compound for the development of anticancer agents .

Anti-Inflammatory Activity

The incorporation of a 1,2,4-triazolo [1,5-a]pyrimidines moiety to UA could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .

Treatment of Cardiovascular Disorders

These types of compounds are utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

They are also used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

These compounds have been used in the treatment of hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Inhibitors

It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidines, which include [1,2,4]Triazolo[1,5-a]pyridin-8-ol, have been the focus of many research studies due to their significant biological activities . These compounds have potential applications in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . As such, the future directions for this compound could involve further exploration of its potential applications in these fields.

Mecanismo De Acción

Target of Action

Similar compounds such as 1,2,4-triazolo [1,5-a]pyrimidines have been found to inhibit enzymes like acetolactate synthase and ALK5 .

Mode of Action

Related compounds have been shown to act via inhibition of specific enzymes .

Biochemical Pathways

Similar compounds have been found to affect pathways involving the targeted enzymes .

Pharmacokinetics

Related compounds have been shown to have good oral bioavailability .

Result of Action

Similar compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGGFXCWPNQTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridin-8-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

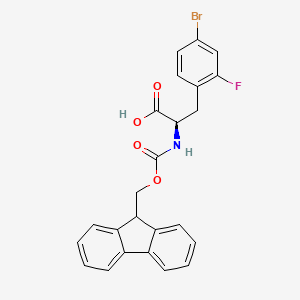

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)

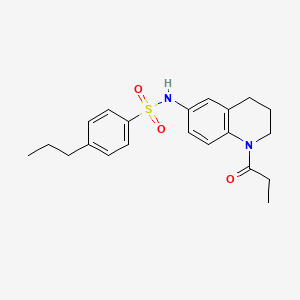

![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)

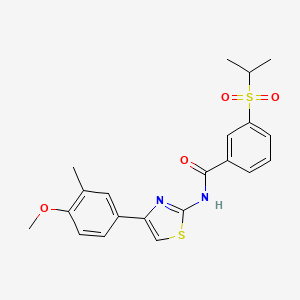

![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2690858.png)